3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7500(2),]tetradeca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),]tetradeca-1(9),2(7)-dien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. Common synthetic routes include cyclization reactions, where the appropriate precursors are subjected to specific reaction conditions to form the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .
Scientific Research Applications
4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),]tetradeca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),]tetradeca-1(9),2(7)-dien-3-one involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms play a crucial role in binding to these targets, leading to the modulation of specific pathways. This compound can inhibit or activate certain enzymes, affecting various biochemical processes.
Comparison with Similar Compounds
Similar compounds include:
4-Phenyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one: This compound shares a similar tricyclic structure but differs in the substitution pattern on the aromatic ring.
3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0{2,7}]tetradeca-1(9),2(7),3,5-tetraene: This compound has a chlorine atom instead of the dimethylphenyl group, leading to different chemical properties and reactivity
Properties
Molecular Formula |
C19H20N2OS2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C19H20N2OS2/c1-11-8-9-14(12(2)10-11)21-18(22)16-13-6-4-3-5-7-15(13)24-17(16)20-19(21)23/h8-10H,3-7H2,1-2H3,(H,20,23) |
InChI Key |
HXFPDMDHZQIOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.